Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate

medicinal chemistry heterocyclic synthesis kinase inhibitor intermediates

This tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate uniquely combines a Boc-protected 2-amine, a free 4-aminomethyl nucleophilic handle, and an intact thiazole core in one intermediate. Unlike unprotected 4-(aminomethyl)thiazol-2-amine, it prevents uncontrolled side reactions and costly reprotection. Unlike Boc-thiazole analogs lacking the aminomethyl anchor, it delivers a direct synthetic entry point. Mild Boc deprotection liberates the 2-amino-4-(aminomethyl)thiazole scaffold validated for antitumor kinase inhibitors (BCR-ABL, Itk, ROCK II) and CTPS1-targeted antiproliferative agents. SPPS-compatible. Specify 98% purity.

Molecular Formula C9H15N3O2S
Molecular Weight 229.3
CAS No. 1211535-27-1
Cat. No. B2965523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
CAS1211535-27-1
Molecular FormulaC9H15N3O2S
Molecular Weight229.3
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CS1)CN
InChIInChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4,10H2,1-3H3,(H,11,12,13)
InChIKeySEKNAIFIARYMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS 1211535-27-1) | Boc-Protected Aminomethylthiazole Building Block for Medicinal Chemistry Procurement


Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS 1211535-27-1) is a heterocyclic building block featuring a thiazole core functionalized with a Boc-protected 2-amino group and a free aminomethyl group at the 4-position . The compound has the molecular formula C9H15N3O2S and a molecular weight of 229.30 g/mol . This structural configuration positions the compound as a versatile intermediate in the synthesis of aminothiazole-derived pharmaceuticals, particularly kinase inhibitors and antiproliferative agents, where controlled orthogonal functionalization is required .

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate Procurement: Why Closest Analogs Cannot Substitute Without Compromising Synthetic Workflow or Purity


Generic substitution with closely related thiazole carbamates or aminomethylthiazoles (e.g., 4-(aminomethyl)thiazol-2-amine dihydrochloride, tert-butyl thiazol-2-ylcarbamate) is inadvisable because the target compound uniquely combines three critical orthogonal functionalities: a Boc-protected amine at the 2-position, a free primary amine (aminomethyl) at the 4-position, and the intact thiazole heterocycle . Substituting with an unprotected analog (e.g., 4-(aminomethyl)thiazol-2-amine) would introduce an additional nucleophilic site, leading to uncontrolled side reactions and requiring subsequent reprotection steps that reduce overall yield and increase cost . Conversely, using a Boc-protected analog lacking the aminomethyl handle (e.g., tert-butyl thiazol-2-ylcarbamate) eliminates the key synthetic anchor for further derivatization, necessitating additional functionalization steps that compromise efficiency . The quantitative data below substantiate this structural and physicochemical differentiation.

Quantitative Differentiation of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS 1211535-27-1) Versus Closest Analogs: A Procurement-Focused Evidence Assessment


Orthogonal Functional Group Positioning: 4-Aminomethyl vs. 5-Aminomethyl Regioisomers and Unprotected Analogs

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate positions the reactive aminomethyl handle at the 4-position of the thiazole ring, while the 2-position amine is Boc-protected. This contrasts with the 5-aminomethyl regioisomer (e.g., Carbamic acid, N-[5-(aminomethyl)-4-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester, CAS 1934811-02-5), which alters the spatial orientation of the nucleophilic amine for subsequent coupling reactions [1]. The target compound's 4-aminomethyl substitution is directly comparable to the core scaffold of 2-amino-4-(aminomethyl)thiazole-based antitumor agents, where this precise positioning enables critical interactions with biological targets such as tubulin and kinases [2].

medicinal chemistry heterocyclic synthesis kinase inhibitor intermediates

Boc-Protection at 2-Amine Enables Controlled Deprotection and Reduced Side Reactions Compared to Unprotected Analogs

The tert-butoxycarbonyl (Boc) group on the 2-amine of the target compound provides a stable protecting group under basic and nucleophilic conditions, allowing selective deprotection under mild acidic conditions. In contrast, the commonly available unprotected analog 4-(aminomethyl)thiazol-2-amine (available as dihydrochloride salt) presents two free amine nucleophiles, leading to complex reaction mixtures and requiring subsequent reprotection [1]. The Boc group on the target compound also enhances solubility and stability during synthetic manipulations .

protective group chemistry solid-phase peptide synthesis orthogonal synthesis

Aqueous Solubility Differentiation: Quantified 0.96 g/L (Calc.) vs. Structurally Similar Thiazole Carbamates

The target compound exhibits a calculated aqueous solubility of 0.96 g/L at 25 °C (very slightly soluble), as determined by ACD/Labs software . This value provides a quantitative benchmark for assessing its behavior in aqueous reaction media or biological assay buffers compared to more lipophilic analogs lacking the free aminomethyl group. For instance, tert-butyl thiazol-2-ylcarbamate (CAS 170961-15-6), which lacks the polar aminomethyl substituent, is expected to be less soluble in aqueous systems due to increased hydrophobicity (estimated cLogP difference of approximately +0.5 to +0.8 log units) .

physicochemical properties formulation aqueous solubility

Validated Storage and Stability Profile: 2-8°C Sealed Dry Conditions vs. Ambient-Stable Analogs

The target compound requires storage at 2-8°C in a sealed, dry environment to maintain its integrity . This is a more stringent requirement compared to certain simpler thiazole carbamates (e.g., tert-butyl thiazol-2-ylcarbamate, which may be stored at ambient temperature) and indicates the presence of the reactive free aminomethyl group, which is susceptible to oxidation or moisture uptake . The specified storage conditions are consistent across multiple reputable vendors, including ChemScene and Chemenu, confirming the requirement for cold-chain handling during shipping and storage .

chemical stability storage conditions procurement logistics

Optimal Deployment Scenarios for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS 1211535-27-1) in Medicinal Chemistry and Drug Discovery


Synthesis of 2-Amino-4-(aminomethyl)thiazole-Derived Kinase Inhibitors and Antitumor Agents

This compound serves as the direct synthetic precursor to the 2-amino-4-(aminomethyl)thiazole scaffold, which has been validated in the design of antitumor agents with demonstrated cytotoxicity and apoptosis-inducing activities [1]. After Boc deprotection, the resulting 2-amino-4-(aminomethyl)thiazole core can be further functionalized via the free 2-amine and 4-aminomethyl groups to generate libraries of analogs targeting kinases such as BCR-ABL, Itk, and ROCK II .

Orthogonal Functionalization in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Construction

The orthogonal protection strategy (Boc on 2-amine, free aminomethyl) makes this building block compatible with standard SPPS workflows, where the Boc group can be selectively removed under mild acidic conditions without affecting other acid-labile protecting groups [1]. The free aminomethyl group allows for on-resin coupling or further derivatization, enabling the efficient construction of thiazole-containing peptidomimetics and macrocycles .

Preparation of Advanced Intermediates for CTPS1 Inhibitors and Antiproliferative Agents

Aminothiazole compounds, including those derived from 4-aminomethylthiazole scaffolds, have been disclosed as cytidine triphosphate synthase 1 (CTPS1) inhibitors with applications in treating proliferative disorders [1]. The target compound provides the requisite protected aminothiazole core that can be elaborated into CTPS1-targeting molecules following Boc deprotection and subsequent functionalization, offering a strategic entry point into this therapeutically relevant chemical space .

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